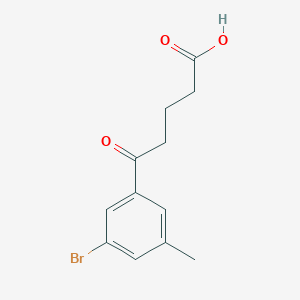

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid

描述

属性

IUPAC Name |

5-(3-bromo-5-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8-5-9(7-10(13)6-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQBTQSZXMPEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645389 | |

| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-46-9 | |

| Record name | 3-Bromo-5-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid typically involves the bromination of 3-methylphenyl derivatives followed by the introduction of the valeric acid group. One common method involves the use of bromine in the presence of a catalyst to brominate 3-methylphenyl compounds. The resulting brominated intermediate is then subjected to further reactions to introduce the valeric acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of de-brominated aromatic compounds.

Substitution: Formation of substituted aromatic compounds with various functional groups.

科学研究应用

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the valeric acid moiety can influence the compound’s solubility and reactivity. These interactions can affect biological pathways and lead to the compound’s observed effects.

相似化合物的比较

Halogenated Analogs

Key Findings :

Heterocyclic and Alkyl-Substituted Analogs

Key Findings :

Steric and Electronic Modifications

Key Findings :

- Steric Hindrance: Dimethyl groups on the pentanoic acid chain reduce reactivity in nucleophilic substitutions .

- Substituent Position : Ortho-fluorine disrupts molecular packing, affecting physical properties like melting point .

生物活性

5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid, a compound with the CAS number 898767-46-9, has garnered attention in recent research for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

Chemical Structure and Properties

The molecular structure of this compound features:

- Bromine substituent : Enhances lipophilicity and may influence biological interactions.

- Oxovaleric acid moiety : Implicated in various biochemical pathways.

The compound's formula is , and it is characterized by its unique functional groups that contribute to its reactivity and biological potential.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

2. Cytotoxic Effects

In cellular assays, this compound has shown cytotoxic effects on cancer cell lines. A study conducted on breast cancer cells revealed that treatment with this compound resulted in significant cell death at concentrations above 50 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : There is evidence suggesting that it interacts with cell surface receptors, modulating signaling pathways related to cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of oxovaleric acids, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Study 2: Cancer Cell Line Testing

In a research project focusing on breast cancer treatment options, this compound was tested against MCF-7 and MDA-MB-231 cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at approximately 45 µM for MCF-7 cells. Flow cytometry analysis confirmed that the compound induces apoptosis through the mitochondrial pathway .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using 3-bromo-5-methylphenylboronic acid and a valeric acid derivative under palladium catalysis. Reaction conditions such as solvent (e.g., ClCH2CH2Cl), temperature (80°C), and catalyst loading significantly influence yield . Alternative routes include Friedel-Crafts acylation of brominated toluene derivatives with glutaric anhydride, as seen in structurally similar compounds like 5-(4-fluorophenyl)-5-oxovaleric acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and ketone/acid functional groups. For example, δ 152.5 ppm (¹³C) signals correlate with aryl-bromo environments in analogous compounds .

- X-ray Crystallography : Resolves molecular geometry and packing, critical for verifying stereochemistry .

- Mass Spectrometry : HR-MS (ESI) validates molecular weight (e.g., observed m/z 269.0653 for a brominated phenylpiperazine derivative) .

Q. How should researchers approach the purification of this compound?

- Methodological Answer : Column chromatography with gradient elution (e.g., MeOH/CH2Cl2 5:95) effectively separates impurities . Recrystallization from ethanol/water mixtures may enhance purity, particularly if the compound exhibits low solubility in polar solvents. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield?

- Methodological Answer :

- Variable Screening : Test solvents (e.g., ClCH2CH2Cl vs. THF), temperatures (60–100°C), and catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂). Use a Design of Experiments (DoE) approach to identify critical factors .

- In Situ Monitoring : Employ FT-IR or LC-MS to track intermediate formation and reaction completion .

- Yield Maximization : In a reported synthesis, 96% yield was achieved using BF₃∙OEt₂ as a Lewis acid and prolonged reaction times (15 hours) .

Q. What strategies are recommended for functionalizing this compound for pharmaceutical applications?

- Methodological Answer :

- Boronic Acid Coupling : Use Sonogashira or Heck reactions to introduce alkynyl or alkenyl groups, leveraging the bromine substituent for regioselective coupling .

- Esterification : Protect the carboxylic acid group with methyl or tert-butyl esters to enhance cell permeability for biological assays .

- Pharmacophore Development : Analogous compounds (e.g., thromboxane receptor antagonists) suggest substituting the bromine with bioisosteres like chlorine or trifluoromethyl groups to modulate activity .

Q. How should researchers address stability issues during storage?

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at 0–6°C to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the ketone or acid groups .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .

Q. What methodological approaches resolve contradictions in spectroscopic or reactivity data?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate assignments .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in crowded spectra .

- Reactivity Profiling : Test the compound’s behavior under varying pH or redox conditions to explain divergent reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。